Electron Affinity: 1-Nitrobutane Exhibits 17 meV Higher Electron Affinity Than 1-Nitropropane
Low-energy velocity map photoelectron imaging of bare 1-nitropropane and 1-nitrobutane anions reveals a measurable difference in their electron affinities. The adiabatic electron affinity of 1-nitrobutane was determined to be (240 ± 6) meV, which is 17 meV higher than the value of (223 ± 6) meV measured for 1-nitropropane under identical experimental conditions [1]. Conversely, the vertical detachment energy (VDE) of 1-nitrobutane was found to be (0.88 ± 0.05) eV, which is 0.04 eV lower than the VDE of 1-nitropropane at (0.92 ± 0.05) eV [1].
| Evidence Dimension | Adiabatic Electron Affinity (EA) |
|---|---|
| Target Compound Data | (240 ± 6) meV |
| Comparator Or Baseline | 1-Nitropropane: (223 ± 6) meV |
| Quantified Difference | +17 meV (approx. 7.6% higher) |
| Conditions | Low-energy velocity map photoelectron imaging, bare anions, gas phase [1] |
Why This Matters
Higher electron affinity indicates greater thermodynamic stability of the anion, which directly influences the compound's behavior in reduction reactions, electron-transfer processes, and its suitability as a precursor in synthetic pathways where anionic intermediates are involved.
- [1] Adams, C. L., et al. (2012). Photoelectron spectroscopy of 1-nitropropane and 1-nitrobutane anions. The Journal of Chemical Physics, 136(6), 064307. DOI: 10.1063/1.3683250. View Source
